molecular formula C10H18O4 B1205317 2-Ethyloctanedioic acid CAS No. 3971-33-3

2-Ethyloctanedioic acid

Cat. No. B1205317
CAS RN: 3971-33-3
M. Wt: 202.25 g/mol
InChI Key: WUDDSDIHJHPJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyloctanedioic acid is an alpha,omega-dicarboxylic acid that is suberic (octanedioic) acid bearing an ethyl substituent at position 2. It has a role as a metabolite. It derives from a suberic acid.
2-Ethylsuberic acid, also known as 2-ethylsuberate or 2-ethyloctanedioate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2-Ethylsuberic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Ethylsuberic acid has been primarily detected in urine. Within the cell, 2-ethylsuberic acid is primarily located in the cytoplasm and adiposome. 2-Ethylsuberic acid can be biosynthesized from suberic acid.

Scientific Research Applications

Solvent Effects in Extraction Processes

2-Ethyloctanedioic acid's derivatives have been studied for their interactions with various solvents. For instance, Günyeli et al. (2014) investigated the extraction of 2-methylidenebutanedioic acid using different solvents and found significant effects on extraction efficiency, highlighting the importance of solvent selection in such processes (Günyeli, Uslu, & Kırbaslar, 2014).

Analytical Techniques and Mass Spectrometry

Trent, Miller, and Brown (1961) provided insights into the mass spectrometry of high molecular weight aliphatic acids, including 2-ethyloctanedioic acid. Their research focused on developing quantitative methods for analyzing mixtures of these acids, contributing to the precision and accuracy of analytical techniques (Trent, Miller, & Brown, 1961).

Synthesis and Reaction Studies

Studies on the synthesis and reactions of compounds related to 2-ethyloctanedioic acid have been conducted. Natekar and Samant (2010) explored the synthesis and Friedel-Crafts reaction of 2-methyl-4-phenylpentanedioic anhydride, providing insights into the reactivity of similar compounds (Natekar & Samant, 2010).

Biological Production and Metabolic Engineering

Dai et al. (2018) discussed the biological production of malic acid (2-hydroxybutanedioic acid), which is structurally related to 2-ethyloctanedioic acid. This review highlighted the importance of metabolic engineering in enhancing the production of such acids, relevant to various industrial applications (Dai et al., 2018).

Applications in Chemistry and Material Science

Research by Ragoussis et al. (2007) on the synthesis of (+/-)-4-methyloctanoic acid, an aggregation pheromone structurally similar to 2-ethyloctanedioic acid, points to potential applications in chemistry and material science, such as in pest control and olfactory trapping (Ragoussis, Giannikopoulos, Skoka, & Grivas, 2007).

properties

CAS RN

3971-33-3

Product Name

2-Ethyloctanedioic acid

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-ethyloctanedioic acid

InChI

InChI=1S/C10H18O4/c1-2-8(10(13)14)6-4-3-5-7-9(11)12/h8H,2-7H2,1H3,(H,11,12)(H,13,14)

InChI Key

WUDDSDIHJHPJRP-UHFFFAOYSA-N

SMILES

CCC(CCCCCC(=O)O)C(=O)O

Canonical SMILES

CCC(CCCCCC(=O)O)C(=O)O

Other CAS RN

3971-33-3

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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